Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate
Description
Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 3-bromophenyl substituent at the 4-position and a methyl ester at the 3-position. This structure combines a halogenated aromatic ring with a conformationally constrained pyrrolidine scaffold, making it a versatile intermediate in medicinal chemistry and drug discovery. The bromine atom introduces steric bulk and electron-withdrawing effects, while the ester group enhances bioavailability by improving membrane permeability .
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3 |
InChI Key |
ZMYRJTJFKAEHHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Scientific Research Applications
Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of their activity. The bromophenyl group can enhance binding affinity and selectivity towards specific targets . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of pyrrolidine derivatives characterized by the presence of a bromophenyl group. This structural feature is crucial as it influences the compound's reactivity and interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | CHBrN O |
| Molecular Weight | 284.15 g/mol |
| Structural Characteristics | Pyrrolidine ring with a bromine-substituted phenyl group |
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The presence of the bromine atom enhances its binding affinity, which can modulate several biological pathways.
- Receptor Interaction : Studies indicate that this compound may act as a ligand in receptor-ligand interaction studies, potentially influencing signaling pathways involved in various diseases.
- Enzyme Inhibition : Preliminary research suggests that it may exhibit enzyme inhibition properties, which could be beneficial in developing treatments for conditions where specific enzymatic activity needs to be modulated.
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is vital for evaluating its therapeutic potential. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME).
Anticancer Activity
In vitro studies have evaluated the anticancer properties of similar pyrrolidine derivatives. For instance, compounds with structural similarities have been tested against human lung adenocarcinoma models, showing varying levels of cytotoxicity . Although direct studies on this compound are needed, these findings suggest a potential for anticancer applications.
Neuropharmacological Effects
The compound's structural attributes may also contribute to neuropharmacological effects. Investigations into related brominated pyrrolidines have indicated potential antidepressant-like effects. This opens avenues for studying this compound in the context of neurological disorders.
Q & A
Q. What are the common synthetic routes for Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions , including:
- Cyclization : Formation of the pyrrolidine ring via cyclization of acyclic precursors (e.g., γ-amino esters) under acidic or basic conditions .
- Nucleophilic substitution : Introduction of the 3-bromophenyl group via displacement of a halogen or other leaving group on an aromatic precursor .
- Esterification : Final carboxylate ester formation using reagents like methyl chloroformate . Optimization focuses on solvent choice (e.g., DMF for polar reactions), temperature control (e.g., 0–60°C for cyclization), and catalyst selection (e.g., Pd catalysts for cross-coupling steps). Yields are maximized by monitoring reaction progression via TLC or LC-MS .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and stereochemistry. For example, the 3-bromophenyl group shows distinct aromatic splitting in ¹H NMR .
- LC-MS : To verify molecular weight (e.g., [M+H]+ peak at m/z 298) and purity .
- X-ray crystallography : For absolute configuration determination, using programs like SHELXL for refinement and ORTEP for visualization .
- IR spectroscopy : Identification of ester carbonyl stretches (~1700–1750 cm⁻¹) .
Q. How is crystallographic data analyzed to confirm its molecular structure?
Crystallographic workflows involve:
- Data collection : Using single-crystal X-ray diffraction.
- Structure solution : Employing direct methods (e.g., SHELXS ) or Patterson maps .
- Refinement : Iterative refinement with SHELXL to model anisotropic displacement parameters and validate geometry (e.g., bond lengths, angles) .
- Validation : Tools like PLATON check for missed symmetry, twinning, or structural outliers .
Advanced Research Questions
Q. How can ring puckering and stereochemical variations affect its reactivity and biological activity?
The pyrrolidine ring’s puckering amplitude (quantified via Cremer-Pople parameters) influences conformational stability and intermolecular interactions . For example:
- Envelope or twist conformations may alter steric hindrance in catalytic or receptor-binding sites.
- Stereochemical variations (e.g., cis vs. trans substituents) impact pharmacological selectivity. Computational tools (e.g., DFT) model these effects, while crystallography provides empirical validation .
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
Contradictions (e.g., unexpected NMR splitting or MS fragments) are addressed by:
- 2D NMR : COSY and HSQC to resolve overlapping signals; NOESY for spatial proximity analysis .
- Isotopic labeling : ²H or ¹³C labeling to trace reaction pathways or confirm bond connectivity .
- Crystallographic cross-validation : Comparing spectroscopic data with X-ray-derived bond lengths and angles .
Q. What computational methods predict its interaction with biological targets?
- Molecular docking : Tools like AutoDock Vina simulate binding to enzymes or receptors (e.g., kinases) using the bromophenyl group as a hydrophobic anchor .
- MD simulations : Assess stability of ligand-target complexes over time, focusing on hydrogen bonds with the carboxylate moiety .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values for bromine) with activity data .
Q. How to optimize enantioselective synthesis for specific stereoisomers?
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization .
- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation steps .
- Chromatographic resolution : Chiral HPLC with cellulose-based columns to separate enantiomers .
Q. How does the bromophenyl substituent influence its pharmacokinetic properties?
- Lipophilicity : The bromine atom increases logP, enhancing membrane permeability but potentially reducing solubility.
- Metabolic stability : The C-Br bond resists oxidative metabolism, prolonging half-life compared to non-halogenated analogs .
- In vitro assays : Microsomal stability tests (e.g., liver microsomes) quantify metabolic degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
